molecular formula C16H32 B12696926 trans-5-Hexadecene CAS No. 69820-26-4

trans-5-Hexadecene

Cat. No.: B12696926
CAS No.: 69820-26-4
M. Wt: 224.42 g/mol
InChI Key: IIYJCOKOQWJTHO-PKNBQFBNSA-N
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Description

trans-5-Hexadecene is a high-purity, long-chain hydrocarbon of the alkene family, with the molecular formula C 16 H 32 and a molecular weight of 224.43 g/mol . This compound is an E-isomer (trans) stereoisomer of 5-Hexadecene, characterized by its specific double bond configuration which makes it a valuable reference material in analytical and basic research . Its defined structure is critical for applications requiring precise chemical standards. Research Value & Main Applications In the laboratory, this compound serves primarily as a well-characterized standard in chemical research. Its key research applications include: Analytical Chemistry: Used as a reference standard in gas chromatography (GC) and mass spectrometry (MS) for method development and calibration, due to its established properties and defined structure . Physical Chemistry Studies: The documented physical properties, such as boiling point (569.64 K) and critical temperature (733.96 K), make it a suitable compound for investigating thermodynamic relationships and transport properties like viscosity in hydrocarbon systems . Material Science Research: While 1-Hexadecene isomers are known for functionalizing surfaces, the specific stereochemistry of this compound provides a model compound for studying the effects of molecular structure on surface interactions and thin-film formation . Key Physical & Chemical Properties The following selected properties are calculated or sourced from scientific databases and are typical for this compound : Molecular Weight: 224.43 g/mol Boiling Point (T boil ): 569.64 K Melting Point (T fus ): 265.00 K Critical Temperature (T c ): 733.96 K Critical Pressure (P c ): 1369.71 kPa Regulatory and Use Information This product is labeled "For Research Use Only" (RUO) . As such, it is expressly intended for use in basic scientific research, pharmaceutical research, and other non-clinical laboratory investigations. RUO products are not subject to the regulatory controls for medical devices or in vitro diagnostics . This product must not be used for any diagnostic, therapeutic, or clinical purposes, including in performance studies for patient management. It is not intended for human or animal consumption, and it is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding its handling, storage, and disposal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69820-26-4

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

(E)-hexadec-5-ene

InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-16H2,1-2H3/b11-9+

InChI Key

IIYJCOKOQWJTHO-PKNBQFBNSA-N

Isomeric SMILES

CCCCCCCCCC/C=C/CCCC

Canonical SMILES

CCCCCCCCCCC=CCCCC

Origin of Product

United States

Elucidation of Reaction Mechanisms in Trans 5 Hexadecene Formation and Transformations

Mechanistic Pathways of Stereoselective Alkene-Forming Reactions

The synthesis of trans-alkenes like trans-5-hexadecene can be achieved through various olefination reactions, each with distinct mechanistic features that favor the formation of the trans isomer.

Olefination reactions, which form carbon-carbon double bonds, can proceed through either concerted or stepwise mechanisms. The specific pathway often depends on the reagents and reaction conditions, and this choice is a key determinant of the final alkene stereochemistry. diva-portal.org

The Wittig reaction , a widely used olefination method, provides a classic example of how reaction pathways can influence stereoselectivity. While historically described as a stepwise process involving a betaine (B1666868) intermediate, current evidence, particularly from studies conducted under lithium-free conditions, supports a concerted [2+2] cycloaddition mechanism. wikipedia.orgpitt.edu In this pathway, the phosphonium (B103445) ylide and the carbonyl compound react to directly form an oxaphosphetane intermediate. pitt.edutotal-synthesis.com The stereochemistry of the resulting alkene is determined by the kinetically controlled formation of this intermediate. wikipedia.org For non-stabilized ylides, the reaction typically favors the formation of Z-alkenes. However, modifications to the Wittig reaction, such as the Schlosser modification, can promote the formation of E-alkenes by converting the initially formed erythro betaine to the more stable threo betaine before elimination. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate (B1237965) carbanions, generally exhibits a high preference for the formation of (E)-alkenes. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.org The mechanism involves the nucleophilic addition of the phosphonate carbanion to an aldehyde or ketone, forming an intermediate oxaphosphetane. wikipedia.orgnrochemistry.com The elimination of this intermediate to yield the alkene is the rate-determining step. nrochemistry.com The greater thermodynamic stability of the transition state leading to the trans-alkene, where bulky groups are positioned anti to each other, is the primary reason for the observed (E)-selectivity. nrochemistry.comalfa-chemistry.com

The Peterson olefination is another versatile method that can proceed through either a concerted or stepwise mechanism, depending on the conditions. rsc.org This reaction involves the reaction of a α-silyl carbanion with a ketone or aldehyde. The subsequent elimination of the resulting β-hydroxysilane can be controlled to produce either the cis- or trans-alkene.

The distinction between concerted and stepwise pathways is not always clear-cut and can be influenced by factors such as substituent effects and temperature. acs.org Techniques like kinetic isotope effect studies are often employed to differentiate between these mechanistic possibilities. diva-portal.orgnih.gov

Transition metal catalysts offer powerful and highly selective methods for the synthesis of trans-alkenes. These reactions proceed through catalytic cycles involving various organometallic intermediates.

A prominent example is olefin metathesis , catalyzed by ruthenium complexes like the Grubbs catalyst. organic-chemistry.orglibretexts.org Cross-metathesis, the reaction between two different terminal alkenes, can produce trans-alkenes with high selectivity. organic-chemistry.orgacs.orgrsc.org The catalytic cycle is initiated by the reaction of the metal carbene catalyst with one of the alkene substrates to form a metallacyclobutane intermediate. libretexts.org This intermediate then undergoes a retro [2+2] cycloaddition to release a new alkene and a new metal carbene. This new carbene then reacts with the second alkene substrate, continuing the cycle and ultimately leading to the formation of the cross-coupled product, often with a strong preference for the E (trans) isomer. libretexts.orglibretexts.org

Another important class of reactions involves the catalytic hydrogenation of alkynes . While complete hydrogenation yields alkanes, partial hydrogenation can be controlled to produce alkenes. The stereochemical outcome depends on the catalyst system employed. For instance, certain cobalt-based catalysts have been designed to selectively produce either trans- or cis-alkenes from internal alkynes through careful ligand design. rsc.org The proposed mechanism for trans-alkene formation involves the insertion of the alkyne into a metal-hydride bond, followed by a series of steps that lead to the isomerized E-alkene product. rsc.org

Copper-catalyzed reactions have also emerged as a method for complex molecule synthesis, sometimes involving alkene transposition cascades that can influence the final stereochemistry of the double bond. acs.org Similarly, palladium-catalyzed reactions can be designed for the trans-selective synthesis of substituted alkenes. researchgate.net

The table below summarizes key features of some catalytic systems used for trans-alkene synthesis.

Catalyst SystemReaction TypeKey IntermediatesSelectivity Driver
Grubbs' Catalyst (Ru-based)Olefin MetathesisMetallacyclobutaneSteric interactions in the metallacyclobutane intermediate and subsequent transition states. libretexts.orglibretexts.org
Cobalt-based CatalystsAlkyne HydrogenationMetal-hydride, stilbenyl cobalt(I)Ligand design controlling the reaction pathway and isomerization. rsc.org
Palladium-based CatalystsHeck-type reactionsOrganopalladium speciesSubstrate control and subsequent 1,3-hydrogen shift. researchgate.net

The stereochemical outcome of an alkene-forming reaction is ultimately determined by the relative energies of the transition states leading to the cis and trans products. The structure and stability of reaction intermediates play a crucial role in dictating the preferred pathway. schoolwires.net

In the Horner-Wadsworth-Emmons reaction , the key intermediates are the diastereomeric oxaphosphetanes. wikipedia.org The transition state leading to the trans-alkene allows for a spatial arrangement where the bulky substituents are further apart, minimizing steric strain. This lower energy transition state is more favorable, leading to the predominance of the trans product. nrochemistry.comalfa-chemistry.com

In olefin metathesis , the structure of the metallacyclobutane intermediate is critical. The substituents on the four-membered ring will adopt a conformation that minimizes steric repulsion. This preference is carried through the subsequent transition states in the catalytic cycle, ultimately favoring the formation of the thermodynamically more stable trans-alkene.

For reactions proceeding through charged intermediates, such as the halonium ion in halogen addition or the carbocation in certain elimination reactions, the subsequent steps are also stereochemically defined. The attack of a nucleophile on a cyclic halonium ion, for instance, occurs from the side opposite to the bridging halogen, leading to anti-addition. libretexts.orgmasterorganicchemistry.com

In some cases, the initially formed kinetic product can isomerize to the more thermodynamically stable product under the reaction conditions. For example, in some Wittig reactions, the initially formed cis-oxaphosphetane can equilibrate to the more stable trans-oxaphosphetane, especially in the presence of lithium salts, leading to a higher proportion of the (E)-alkene. pitt.edu

Computational studies, such as those using density functional theory (DFT), are valuable tools for investigating the structures and energies of these transient species and understanding the origins of stereoselectivity. acs.orgacs.orgnih.gov

Catalytic Cycles in Transition Metal-Mediated trans-Alkene Synthesis

Stereochemical Control in Alkene Reactions Pertinent to this compound

The trans double bond in this compound dictates the stereochemical outcome of addition reactions. The approach of reagents to the planar double bond can occur from the same side (syn-addition) or from opposite sides (anti-addition), leading to specific stereoisomeric products. masterorganicchemistry.com

The addition of halogens (such as Br₂ or Cl₂) to alkenes is a classic example of a reaction that proceeds with anti-stereochemistry. libretexts.orgmasterorganicchemistry.comfiveable.me The mechanism involves the electrophilic attack of the halogen on the alkene's π-bond to form a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org This intermediate shields one face of the original double bond. The subsequent nucleophilic attack by a halide ion occurs from the opposite face (backside attack), resulting in the two halogen atoms being added to opposite sides of the carbon-carbon bond. libretexts.orgmasterorganicchemistry.com This stereospecificity means that the addition is exclusively anti. masterorganicchemistry.com

Halohydrin formation occurs when halogenation is carried out in a nucleophilic solvent like water. chemistrysteps.comlibretexts.orgjove.com The mechanism is similar, with the formation of a halonium ion. jove.compearson.com However, the solvent, being present in large excess, acts as the nucleophile instead of the halide ion. chemistrysteps.com The water molecule attacks one of the carbons of the halonium ion from the side opposite the halogen bridge. jove.comyoutube.com This results in the anti-addition of a halogen and a hydroxyl group across the double bond. libretexts.orgyoutube.com

ReactionReagentsIntermediateStereochemical Outcome
HalogenationX₂ (e.g., Br₂, Cl₂)Cyclic Halonium IonAnti-addition of two halogen atoms. libretexts.orgmasterorganicchemistry.com
Halohydrin FormationX₂ in H₂OCyclic Halonium IonAnti-addition of a halogen (X) and a hydroxyl (OH) group. libretexts.orgyoutube.com

In contrast to halogenation, several important alkene reactions proceed with syn-stereochemistry, where both new substituents are added to the same face of the double bond. masterorganicchemistry.com

Syn-dihydroxylation is the addition of two hydroxyl groups to the same side of a double bond, forming a cis-diol. chemistrysteps.com This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, basic potassium permanganate (B83412) (KMnO₄). chemistrysteps.comlibretexts.orglibretexts.orgyoutube.com The mechanism involves the concerted formation of a cyclic intermediate (an osmate ester for OsO₄ or a manganate (B1198562) ester for KMnO₄) where both oxygen atoms bond to the alkene carbons from the same face. libretexts.orglibretexts.org Subsequent hydrolysis of this cyclic ester cleaves the metal-oxygen bonds but preserves the stereochemistry, resulting in a syn-addition product. chemistrysteps.com

The stereochemical outcomes of these addition reactions are summarized in the table below.

ReactionReagentsKey Feature of MechanismStereochemical Outcome
Syn-Dihydroxylation1. OsO₄ or cold, basic KMnO₄ 2. NaHSO₃ or H₂OFormation of a cyclic ester intermediate. libretexts.orglibretexts.orgSyn-addition of two hydroxyl groups.
Hydroboration-Oxidation1. BH₃∙THF or 9-BBN 2. H₂O₂, NaOHConcerted addition of B and H in the first step. jove.comyoutube.comchemistrysteps.comSyn-addition of H and OH.

Influence of Starting Material Stereochemistry on Product Stereochemistry in Alkene Transformations

The stereochemical outcome of chemical reactions involving alkenes is profoundly influenced by the stereochemistry of the starting materials. libretexts.org Reactions are categorized as stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.comorganicchemistrytutor.com Conversely, a reaction is stereoselective if it produces a predominance of one stereoisomer over others, regardless of the starting material's specific stereoisomerism. masterorganicchemistry.com All stereospecific reactions are inherently stereoselective, but the reverse is not always true. masterorganicchemistry.com

In many alkene addition reactions, the geometry of the starting alkene—whether it is the cis (Z) or trans (E) isomer—determines the stereochemistry of the resulting product. masterorganicchemistry.com For instance, the halogenation of alkenes with reagents like Br₂ is a classic example of a stereospecific anti-addition reaction. libretexts.org When (E)-2-butene undergoes bromination, it yields a single meso compound, (2R,3S)-2,3-dibromobutane. libretexts.org In contrast, the same reaction with (Z)-2-butene produces a racemic mixture of two enantiomers, (2S,3S)-2,3-dibromobutane and (2R,3R)-2,3-dibromobutane. libretexts.org This specificity arises from the reaction mechanism, which involves the formation of a cyclic bromonium ion intermediate that is subsequently opened by a backside attack from a bromide ion. libretexts.orgpearson.com

Other stereospecific reactions include:

Epoxidation: The conversion of an alkene to an epoxide using a peroxyacid is a concerted, one-step process. This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product.

Hydroboration: This reaction involves the syn-addition of a boron atom and a hydrogen atom across the double bond, making it a stereospecific process.

Catalytic Hydrogenation: This reduction reaction requires the alkene to orient itself on the surface of a catalyst, resulting in a stereospecific syn-addition of hydrogen atoms. libretexts.org

The presence of a pre-existing chirality center in the alkene starting material adds another layer of complexity. If an addition reaction creates a new stereocenter on an alkene that already possesses one, the resulting products will be diastereomers. chemistrysteps.com This is because the original chiral center remains unchanged, while the new center can form with different configurations, leading to products that are not mirror images. chemistrysteps.com If the starting alkene is achiral, an addition that creates a single new stereocenter will typically result in a racemic mixture of enantiomers, as the electrophile can attack either face of the planar double bond with equal probability. libretexts.orgchemistrysteps.com

Table 1: Stereochemical Outcomes of Alkene Addition Reactions This table summarizes how the stereochemistry of the starting alkene influences the product in various common addition reactions.

ReactionReagent(s)Starting Alkene StereochemistryType of AdditionProduct Stereochemistry
HalogenationBr₂, Cl₂trans (E)AntiMeso compound
HalogenationBr₂, Cl₂cis (Z)AntiRacemic mixture (enantiomers)
EpoxidationmCPBA, RCO₃Htrans or cisSynStereochemistry retained
Hydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOHtrans or cisSynStereochemistry retained
Catalytic HydrogenationH₂, Pd/Ctrans or cisSynStereochemistry retained
Dihydroxylation1. OsO₄ 2. NaHSO₃trans or cisSynStereochemistry retained
Dihydroxylation1. RCO₃H 2. H₃O⁺trans or cisAntiStereochemistry inverted

Isomerization Mechanisms of Hexadecene Derivatives

The isomerization of hexadecene is a critical process for converting linear alpha-olefins into more valuable internal olefins or branched isomers. lsu.edu These reactions can be categorized into positional (double-bond migration) and skeletal (hydroisomerization) isomerization, each proceeding through distinct mechanisms.

Positional isomerization of hexadecene is often catalyzed by strong acid catalysts. lsu.edu The generally accepted mechanism involves three main steps based on carbocation chemistry: lsu.edu

Protonation: A Brønsted acid protonates the double bond of a hexadecene molecule, forming a secondary carbocation (carbenium ion). lsu.edu

Hydride Shift: The carbocation undergoes a rapid rearrangement through a 1,2-hydride shift, moving the positive charge to an adjacent carbon atom. lsu.edu

Deprotonation: The rearranged carbocation eliminates a proton, reforming the double bond at a new position within the carbon chain. lsu.edu

Solid acid catalysts like perfluorinated ion-exchange resins (e.g., Nafion) supported on silica (B1680970) or alumina, as well as various zeolites, are effective for this process. lsu.edu Homogeneous catalysts, such as iron pentacarbonyl (Fe(CO)₅), have also demonstrated high efficiency, achieving 80% conversion of 1-hexadecene (B165127) to internal olefins at 180°C with 100% selectivity for double bond isomerization. lsu.edu

Skeletal isomerization, or hydroisomerization, is a more complex process that converts linear alkanes like n-hexadecane into branched isomers, which is important for improving fuel properties. rsc.orgulisboa.pt This transformation requires a bifunctional catalyst possessing both metallic and acidic sites. ulisboa.ptmdpi.com The mechanism proceeds as follows:

Dehydrogenation: The linear alkane (n-hexadecane) is first dehydrogenated on a metallic site (e.g., Platinum) to form a linear alkene intermediate, such as a hexadecene isomer. mdpi.com

Isomerization: The alkene is then protonated on a Brønsted acid site (typically from a zeolite support like SSZ-32 or SAPO-11) to form a carbenium ion. mdpi.commdpi.com This intermediate undergoes rearrangement to form a more stable tertiary carbenium ion, leading to a branched carbon skeleton. mdpi.com

Hydrogenation: The branched carbenium ion is deprotonated to form a branched alkene, which then migrates back to a metallic site where it is rapidly hydrogenated to the final iso-alkane product. mdpi.com

The balance between the metallic and acidic functions of the catalyst is crucial for achieving high selectivity towards isomerization over undesirable cracking reactions. mdpi.com Catalysts with mild acidity and a high density of Brønsted acid sites have shown remarkable selectivity (around 95%) for producing monobranched isomers from n-hexadecane. rsc.org

Table 2: Catalytic Systems for Hexadecene Isomerization and Hydroisomerization This table details various catalysts used for the isomerization of hexadecene and the hydroisomerization of its parent alkane, n-hexadecane.

CatalystCatalyst TypeReactantReactionKey Findings
Fe(CO)₅Homogeneous Organometallic1-HexadecenePositional Isomerization80% conversion to internal olefins at 180°C. lsu.edu
Nafion/SiO₂ (SAC-13)Solid Acid1-HexadecenePositional IsomerizationEffective catalyst due to high acidity and surface area. lsu.edu
Pt/Al-doped Mesoporous SilicaBifunctionaln-HexadecaneHydroisomerizationRemarkable selectivity (~95%) to monobranched isomers due to mild acid sites. rsc.org
Pt/HBEA ZeoliteBifunctionaln-HexadecaneHydroisomerizationMonobranched isomers are primary products; multibranched isomers are secondary. ulisboa.pt
NiWS/Al₂O₃-SAPO-11Bifunctional (Transition Metal Sulfide)n-HexadecaneHydroisomerizationHigh poison tolerance to sulfur and nitrogen compared to noble metal catalysts. mdpi.com
Pt/hierarchical SSZ-32Bifunctionaln-HexadecaneHydroisomerizationTailored pore structure and increased ratio of weak to strong acid sites boosts isomer yield. mdpi.com

Advanced Spectroscopic Characterization and Analytical Methodologies for Trans 5 Hexadecene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For trans-5-hexadecene, NMR is crucial for confirming the trans configuration of the double bond and for assigning the positions of protons and carbons throughout the hydrocarbon chain.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy of trans-Olefinic Protons

In ¹H NMR spectroscopy, the chemical environment of each proton in a molecule influences its resonance frequency, resulting in a characteristic chemical shift (δ). The protons attached to the double bond in an alkene, known as olefinic or vinylic protons, are particularly diagnostic. libretexts.org Due to the movement of electrons in the pi bond, these protons are deshielded and typically resonate at a lower field (higher ppm value) compared to alkane protons. libretexts.org

For trans-alkenes, the vicinal coupling constant (³J), which describes the interaction between protons on adjacent carbons, is a key parameter for assigning stereochemistry. The coupling constant for trans protons is characteristically larger (typically 11-18 Hz) than for cis protons (typically 6-14 Hz). libretexts.orgopenochem.org This significant difference allows for unambiguous determination of the double bond geometry. In the case of this compound, the olefinic protons at the C5 and C6 positions would exhibit a large coupling constant, confirming the trans configuration.

Interactive Data Table: Typical ¹H NMR Data for trans-Alkenes

Proton TypeChemical Shift (ppm) RangeTypical Coupling Constant (Hz)
Olefinic (trans)5.2 - 5.511 - 18
Allylic~2.04 - 10
Aliphatic (CH₂)1.2 - 1.6-
Terminal Methyl (CH₃)0.8 - 1.0-

Note: The exact chemical shifts and coupling constants for this compound can be influenced by the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy of Olefinic Carbons

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom produces a distinct signal, and the chemical shift of these signals is indicative of the carbon's bonding environment. bhu.ac.in

The carbon atoms of a double bond (sp² hybridized carbons) in alkenes are deshielded compared to single-bonded (sp³ hybridized) carbons in alkanes, causing them to appear at a lower field in the ¹³C NMR spectrum, typically in the range of 115-140 ppm. libretexts.orglibretexts.org The specific chemical shifts of the olefinic carbons in this compound can be influenced by the substituents attached to the double bond. For trans isomers, the carbon signals are often found at slightly different chemical shifts compared to their cis counterparts. docbrown.info Specifically, in some cases, the methyl carbon in a trans configuration appears downfield from the methyl group in a cis configuration. stackexchange.com

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges

Carbon EnvironmentChemical Shift (ppm) Range
C=C (in alkenes)115 - 140
RCH₂16 - 25
RCH₃10 - 15

Data sourced from general ¹³C NMR correlation tables. libretexts.org

Two-Dimensional (2D) NMR Techniques in Elucidating Complex Alkene Structures

For complex molecules like long-chain alkenes, 1D NMR spectra can become crowded and difficult to interpret due to overlapping signals. rsc.orgstanford.edu Two-dimensional (2D) NMR techniques overcome this limitation by spreading the NMR information across two frequency axes, revealing correlations between different nuclei. libretexts.orgweebly.com

Common 2D NMR experiments used for structure elucidation include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edupressbooks.pub In this compound, a COSY spectrum would show a cross-peak connecting the signals of the two olefinic protons, as well as correlations between the olefinic protons and the adjacent allylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.edupressbooks.pub An HSQC spectrum of this compound would definitively link the olefinic proton signals to the olefinic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). pressbooks.pubuvic.ca This is particularly useful for piecing together the carbon skeleton by identifying connectivities between different functional groups.

These 2D NMR techniques, used in combination, provide a comprehensive and unambiguous method for the complete structural assignment of complex alkenes like this compound. weebly.com

Vibrational Spectroscopy for trans-Alkene Detection and Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the geometry of functional groups and are therefore excellent tools for detecting the presence of a trans double bond.

Fourier-Transform Infrared (FTIR) Spectroscopy for trans-Olefinic Absorptions

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint." For alkenes, several key absorption bands are diagnostic. orgchemboulder.com

The most characteristic absorption for a trans-disubstituted alkene is the out-of-plane C-H bending (wagging) vibration, which gives rise to a strong, sharp band in the range of 960-970 cm⁻¹. spectroscopyonline.comspcmc.ac.in This band is a reliable indicator of the trans configuration. In contrast, cis-alkenes show a broader absorption around 675-730 cm⁻¹. Additionally, the C=C stretching vibration for a trans-alkene typically appears in the region of 1665-1675 cm⁻¹. pslc.ws However, this band can be weak or absent in symmetrical or nearly symmetrical trans-alkenes due to a small or non-existent change in dipole moment during the vibration. spcmc.ac.in The =C-H stretching vibration occurs at frequencies above 3000 cm⁻¹, distinguishing it from the C-H stretching of alkanes which appears below 3000 cm⁻¹. orgchemboulder.com

Interactive Data Table: Characteristic FTIR Absorption Frequencies for trans-Alkenes

Vibrational ModeFrequency Range (cm⁻¹)Intensity
=C-H Stretch3000 - 3050Medium
C=C Stretch1665 - 1675Weak to Medium
trans C-H Out-of-Plane Bend960 - 970Strong

Data compiled from various infrared spectroscopy resources. spectroscopyonline.comspcmc.ac.inpslc.ws

Raman Spectroscopy in the Characterization of trans-Conformations in Long-Chain Hydrocarbons

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds, making it an excellent complement to FTIR for studying hydrocarbon chains. acs.org The C=C stretching mode in alkenes, which can be weak in the IR spectrum of trans isomers, often produces a strong signal in the Raman spectrum, typically around 1650 cm⁻¹. s-a-s.org

Interactive Data Table: Key Raman Bands for Long-Chain Alkenes

Vibrational ModeFrequency Range (cm⁻¹)Significance
C=C Stretch~1650Strong for alkenes
C-C Stretch (trans segments)~1060 and ~1130Indicates conformational order
C-H Stretch2800 - 3100General hydrocarbon feature

Information gathered from studies on Raman spectroscopy of hydrocarbons. acs.orgs-a-s.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a critical tool for confirming the molecular formula of this compound and for analyzing its fragmentation patterns. The molecular formula for hexadecene is C₁₆H₃₂, and its molecular weight is 224.43 g/mol . In mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are detected. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound.

The fragmentation pattern provides structural information. For this compound, cleavage at the allylic positions (the carbon atoms adjacent to the double bond) is particularly significant. This is because the resulting carbocations are stabilized by resonance, making these fragmentation pathways more favorable. The double bond in this compound is located between the fifth and sixth carbon atoms. Therefore, characteristic fragments would be expected from the cleavage of the C4-C5 and C6-C7 bonds.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and passed through a column, which separates the components based on their boiling points and interactions with the stationary phase. For a non-polar compound like this compound, a non-polar stationary phase is typically used. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

Once separated by the GC, the components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a "fingerprint" that can be used for definitive identification. This is particularly useful for analyzing complex mixtures, such as environmental samples or the products of chemical reactions, where multiple isomers of hexadecene or other hydrocarbons may be present.

High-Performance Liquid Chromatography (HPLC) is another key technique for the purification and purity assessment of this compound. While GC is suitable for volatile compounds, HPLC can be used for a wider range of molecules. In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column containing a solid adsorbent material (the stationary phase).

For a non-polar compound like this compound, reversed-phase HPLC is often employed. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water). The separation is based on the differential partitioning of the analyte between the two phases. The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Advanced Analytical Approaches for Trace Analysis and Isomeric Purity Determination

Determining the presence of this compound at very low concentrations (trace analysis) and distinguishing it from its various isomers are significant analytical challenges. Advanced techniques are required to achieve the necessary sensitivity and selectivity.

For trace analysis, techniques such as solid-phase microextraction (SPME) coupled with GC-MS can be used to pre-concentrate the analyte from a sample matrix, thereby increasing the sensitivity of the measurement.

Computational Chemistry Applications in the Study of Trans 5 Hexadecene

Quantum Chemical Calculations for Electronic Structure and Energetics of trans-Alkenes

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be highly effective for studying the properties of organic molecules. turbomole.orgacs.org DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. faccts.de For trans-5-hexadecene, DFT would be employed to find the lowest energy conformation by minimizing the forces on each atom.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. faccts.demolcas.org These calculated frequencies correspond to the various bond stretching, bending, and torsional motions within the molecule. A key aspect of this analysis is to ensure that the optimized structure represents a true energy minimum, which is confirmed by the absence of any imaginary frequencies in the vibrational spectrum. faccts.deresearchgate.net The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. For long-chain hydrocarbons, specific Raman bands are associated with extended trans conformations. researchgate.net

Table 1: Representative Calculated Vibrational Frequencies for a Generic trans-Alkene (Note: This table is illustrative and does not represent actual calculated values for this compound, as specific computational results were not found in the search.)

Vibrational ModeCalculated Frequency (cm⁻¹)Description
C-H stretch2900-3100Stretching of carbon-hydrogen bonds in the alkyl chain and at the double bond.
C=C stretch1660-1680Stretching of the carbon-carbon double bond, characteristic of an alkene.
CH₂ bend1450-1470Bending (scissoring) motion of methylene (B1212753) (CH₂) groups in the alkyl chains.
trans-C-H bend960-980Out-of-plane bending of the hydrogen atoms attached to the trans double bond.

Long-chain molecules like this compound can exist in numerous conformations due to rotation around single bonds. open.edu A conformational analysis aims to identify the most stable conformers and to understand the energy differences between them. qcware.com For alkanes and alkenes, trans (anti) conformations around C-C single bonds are generally more stable than gauche conformations due to reduced steric hindrance. open.eduscielo.org.mx

Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Frequencies

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. nih.govnih.gov MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. nih.govalbany.edu

For this compound, MD simulations can reveal how the molecule flexes and changes its shape at a given temperature. nih.gov This is particularly important for understanding the flexibility of the long alkyl chains. Furthermore, by simulating multiple molecules together, MD can be used to study how this compound molecules interact with each other in a liquid or solid state. researchgate.net These simulations can provide information on properties like density, viscosity, and diffusion coefficients, which are governed by intermolecular forces.

Reaction Pathway Modeling and Transition State Characterization for trans-Alkene Synthesis

Computational chemistry is a powerful tool for investigating reaction mechanisms. e3s-conferences.org By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. acs.org

For the synthesis of trans-alkenes, computational methods can be used to model various synthetic routes, such as elimination reactions or olefin metathesis. epfl.ch By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy of the reaction, which is related to the reaction rate. rsc.org This information can help in understanding the factors that control the stereoselectivity of a reaction, i.e., why the trans isomer is formed preferentially over the cis isomer. For example, in the epoxidation of alkenes, computational studies have shown that the transition state for the reaction with a cis-alkene is lower in energy than that for the corresponding trans-alkene, explaining the observed difference in reaction rates. wm.edu

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. acs.org For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predicted spectra can aid in the assignment of experimental NMR data.

Similarly, as mentioned in section 5.1.1, the vibrational frequencies and intensities calculated using DFT can be used to generate a theoretical infrared (IR) spectrum. researchgate.net This can be invaluable in identifying characteristic peaks and confirming the presence of the trans double bond. Computational tools have also been developed to predict mass spectra, which can help in the identification of unknown compounds in complex mixtures. nih.gov

Computational Approaches in Catalyst Design for trans-Selective Reactions

The design of catalysts that can selectively produce a desired stereoisomer is a major goal in organic synthesis. rsc.org Computational chemistry plays a crucial role in this area by providing insights into how catalysts work at the molecular level. acs.orgpnnl.gov By understanding the mechanism of a catalytic reaction, it is possible to design new catalysts with improved activity and selectivity. mdpi.com

For reactions that produce trans-alkenes, such as olefin metathesis or certain types of hydrogenation, computational methods can be used to model the interaction of the substrate with the catalyst. nih.gov For example, DFT calculations can be used to study the structure of the catalyst-substrate complex and to determine the energy barriers for the formation of the trans and cis products. This information can then be used to modify the structure of the catalyst to favor the formation of the trans isomer. rsc.org

Biological Relevance and Pheromone Research Involving Trans 5 Hexadecene Derivatives

Identification of trans-Hexadecene Derivatives as Insect Pheromone Components

(E)-5-Hexadecenyl Acetate (B1210297) as a Moth Sex Pheromone Component

(E)-5-Hexadecenyl acetate has been identified as a novel sex pheromone component in the moth Stathmopoda auriferella, a significant pest of kiwifruit in Korea. researchgate.netnih.govproquest.comdoc88.com Studies of the female moth's gland extracts revealed the presence of two key compounds: (E)-5-hexadecenyl acetate (E5-16:OAc) and (E)-5-hexadecenol (E5-16:OH), in a 75:25 ratio. researchgate.netnih.gov

Field trials in kiwifruit orchards demonstrated that (E)-5-hexadecenyl acetate alone was sufficient to attract male S. auriferella moths, even more effectively than live virgin females. researchgate.netnih.gov Interestingly, the addition of (E)-5-hexadecenol to the acetate strongly inhibited the attraction of male moths. researchgate.netnih.gov This suggests that while (E)-5-hexadecenyl acetate is the major attractive component of the female-produced sex pheromone, (E)-5-hexadecenol may act as a behavioral antagonist. researchgate.netnih.gov

The identification of (E)-5-hexadecenyl acetate as a primary sex pheromone component is a significant finding, as this specific hexadecenyl acetate isomer was previously unknown in moth pheromone communication. researchgate.netnih.gov This discovery opens up possibilities for its use in pest management strategies such as mass trapping, attract-and-kill, or mating disruption for S. auriferella. researchgate.net

Role of Hexadecene and its Derivatives in Insect Communication

Hexadecene and its derivatives play a multifaceted role in the chemical communication systems of various insect species, functioning as sex pheromones, aggregation pheromones, and kairomones. These compounds are part of the complex language of chemical signals that mediate critical behaviors such as mating, aggregation, and host location. nih.govoup.comdiva-portal.orgwur.nl

In many moth species, specific isomers of hexadecenal, hexadecenol, and hexadecenyl acetate are key components of their sex pheromone blends. jircas.go.jpnih.govslu.se For instance, (Z)-11-hexadecenal is a primary component of the sex pheromone of the rice stem borer moth, Chilo suppressalis, and the tobacco budworm, Heliothis virescens. jircas.go.jpslu.se The specific blend of these compounds, including their stereoisomers, is often crucial for species-specific recognition and reproductive isolation. nih.gov

Beyond moths, hexadecene derivatives are also implicated in the chemical communication of other insects. For example, in some stink bug species, certain hexadecenyl compounds are part of their aggregation pheromones, signaling conspecifics to gather at a food source or for mating. wur.nl Furthermore, these compounds can act as kairomones, which are beneficial to the receiver but not the emitter. For instance, some parasitoid wasps can detect hexadecene derivatives emitted by their host insects, using them as cues to locate their prey. frontiersin.org

The structural diversity of hexadecene derivatives, including the position and geometry of the double bond and the nature of the functional group, allows for a high degree of specificity in insect communication. This chemical diversity is a key factor in maintaining the integrity of communication channels in complex ecological communities. oup.commdpi.com

Biosynthetic Pathways and Precursors of trans-Hexadecenyl Pheromones

The biosynthesis of insect sex pheromones, including those derived from trans-5-hexadecene, is a complex enzymatic process that typically occurs in the pheromone gland of the female. slu.senih.gov The general pathway involves the modification of common fatty acids through a series of desaturation, chain-shortening, and functional group modification steps. slu.se

The precursors for most moth sex pheromones are saturated fatty acids, primarily palmitic acid (a 16-carbon fatty acid) and stearic acid (an 18-carbon fatty acid). slu.se These fatty acids undergo desaturation by specific desaturase enzymes, which introduce double bonds at precise locations along the carbon chain. The position and stereochemistry (cis or trans) of the double bond are critical for the biological activity of the final pheromone component. researchgate.net

For the production of a trans-5-hexadecenyl derivative, a Δ5-desaturase enzyme would be required to introduce a double bond at the 5th carbon position of a 16-carbon fatty acyl precursor. Following desaturation, the fatty acyl intermediate can undergo further modifications. This may include chain-shortening reactions, where two-carbon units are removed, or reduction of the carboxyl group to an alcohol, which can then be esterified to form an acetate. slu.senih.gov

In some cases, the biosynthesis of pheromone components is regulated by a neuropeptide called Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.gov PBAN can stimulate key enzymatic steps in the pathway, ensuring that pheromone production is coordinated with the insect's reproductive cycle and environmental cues. nih.gov The precursors for hydrocarbon pheromones, in contrast, are often biosynthesized in specialized cells called oenocytes and then transported to the pheromone gland. iastate.edu

Chemoecological Studies and Behavioral Responses to trans-Hexadecene-Based Pheromones

Chemoecological studies investigate the role of chemical signals in the interactions between organisms and their environment. In the context of this compound-based pheromones, these studies focus on how these chemical cues mediate behaviors such as mate finding and species recognition.

As previously mentioned in section 7.1.1, field studies on the moth Stathmopoda auriferella have provided significant insights into the behavioral responses to (E)-5-hexadecenyl acetate. Trapping experiments in kiwifruit orchards revealed that synthetic (E)-5-hexadecenyl acetate is a potent attractant for male moths. researchgate.net This demonstrates the crucial role of this specific trans-isomer in long-range mate attraction.

The same study also highlighted the phenomenon of behavioral antagonism. The addition of (E)-5-hexadecenol, the alcohol corresponding to the acetate pheromone component, to the attractive acetate bait resulted in a significant reduction in male moth capture. researchgate.net This inhibitory effect suggests a complex signaling system where the precise ratio of pheromone components is critical for eliciting the correct behavioral response. Such multi-component systems with both attractive and inhibitory signals are common in insect chemical communication and are thought to enhance the specificity of the mating signal, preventing interspecific mating.

The presence of specific receptor neurons on the antennae of male moths, tuned to detect individual pheromone components, further underscores the importance of these chemical signals. Electrophysiological techniques, such as electroantennography (EAG) and single-cell recordings, can be used to measure the response of the male antenna to different pheromone components and their analogs, providing a physiological basis for the observed behavioral responses. nih.gov

Synthetic Approaches to Pheromone Analogs and Their Biological Evaluation

The synthesis of pheromone analogs, which are structurally similar to the natural pheromones, is a valuable tool in pheromone research and pest management. These analogs are used to probe the structure-activity relationships of the pheromone, identify the key structural features necessary for biological activity, and develop more stable or potent lures for insect traps. sciopen.comnih.govgoogle.com

Several synthetic strategies can be employed to create analogs of this compound derivatives. These can include modifying the chain length, altering the position or geometry of the double bond, or changing the functional group. nih.gov For example, analogs of (E)-5-hexadecenyl acetate could be synthesized with the double bond at a different position or with a different ester group.

Once synthesized, these analogs are evaluated for their biological activity using a combination of laboratory and field-based assays. Electrophysiological assays, such as EAG, are often used as a preliminary screen to determine if the male moth's antenna can detect the analog. sciopen.com Analogs that elicit a strong antennal response are then typically tested in behavioral assays, such as wind tunnel experiments or field trapping studies, to assess their ability to attract male moths. nih.govresearchgate.net

The results of these biological evaluations provide valuable information about the specificity of the insect's pheromone receptors. For example, if an analog with a slightly different chain length is still attractive, it suggests that the receptors have some tolerance for variation in that part of the molecule. Conversely, if even a minor change to the structure eliminates the biological activity, it indicates a high degree of specificity in the receptor. This information can be used to design more effective and selective pest control strategies. sciopen.comnih.gov

Potential Biological Activities of this compound in Other Biological Systems

While the primary focus of research on this compound and its derivatives has been on their role as insect pheromones, some studies suggest potential biological activities in other organisms.

Essential oils from various plants have been shown to contain a wide range of volatile organic compounds, including hexadecene isomers. mdpi.comsmujo.id For example, the essential oil of Pinus halepensis leaves was found to contain 1-hexadecene (B165127) as a major component. mdpi.com This essential oil exhibited significant repellent and insecticidal activity against stored product pests like Rhyzopertha dominica and Tribolium castaneum. mdpi.com While this study did not specifically isolate the activity of 1-hexadecene, it points to the potential for hexadecene isomers to have insecticidal or repellent properties.

Furthermore, some plant volatiles containing hexadecenoic acid have been noted for their antioxidant properties. smujo.id Plant-derived volatile organic compounds, in general, play crucial roles in plant defense against herbivores and pathogens, and can also mediate plant-plant communication. frontiersin.org It is conceivable that this compound or its derivatives, if produced by plants, could be involved in these ecological interactions. However, specific research on the biological activities of this compound outside of the context of insect pheromones is limited.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.